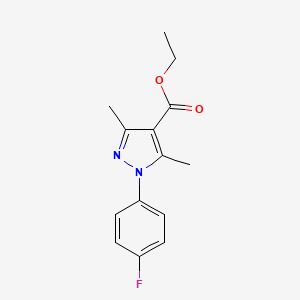

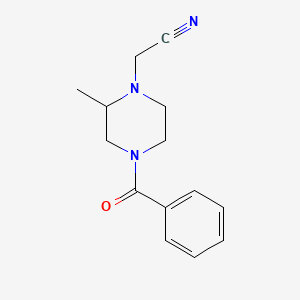

1-O-methyl 3-O-methyl 2-(tri-i-butylphosphoranylidene)propanedioate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves catalytic processes. In the first paper, the hydrocarbonylation of 2-propen-1-ol catalyzed by triethylphosphine rhodium complexes is described, leading to the formation of 1,4-butanediol and 2-methylpropanol . Although this does not directly relate to the synthesis of the compound , the use of phosphine ligands and rhodium complexes could be relevant for the synthesis of phosphorus-containing diesters through catalytic processes.

Molecular Structure Analysis

Chemical Reactions Analysis

The papers do not specifically address the chemical reactions of 1-O-methyl 3-O-methyl 2-(tri-i-butylphosphoranylidene)propanedioate. However, the first paper discusses the mechanism of hydrocarbonylation reactions involving acyl intermediates, dehydration, and hydrogenation steps . These types of reactions and mechanisms could potentially be applicable to the compound of interest, especially if it undergoes similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The papers provided focus on the production and properties of 1,3-propanediol , which is a different compound from the one . However, the principles of solubility, boiling point, reactivity, and stability discussed in these papers could be extrapolated to understand the properties of 1-O-methyl 3-O-methyl 2-(tri-i-butylphosphoranylidene)propanedioate, especially if it shares functional groups or structural similarities with 1,3-propanediol.

Applications De Recherche Scientifique

Synthesis Applications

- The compound 1-Aza-1,3-bis(triphenylphosphoranylidene)propane, which shares a structural similarity with 1-O-methyl 3-O-methyl 2-(tri-i-butylphosphoranylidene)propanedioate, has been utilized for the preparation of various chemical structures. This includes the synthesis of 3H-2-benzazepine, 2,3-diarylpyrroles, and primary allylamines, demonstrating its utility in diverse chemical reactions (Katritzky, Jiang, & Steel, 1995).

Thermal Properties

- Research on related compounds like 2-amino-2-methyl-1,3-propanediol (AMP) and 2-amino-2-hydroxymethyl-1,3-propanediol (TRIS) has focused on their potential as thermal energy storage materials. Their thermal conductivities have been measured, indicating their applicability in energy storage contexts (Zhang & Xu, 2001).

Catalytic Applications

- The compound 1,3-diethyl propanedioate, structurally related to 1-O-methyl 3-O-methyl 2-(tri-i-butylphosphoranylidene)propanedioate, has been used to study excess molar volumes with various alcohols. This type of study is crucial for understanding interactions in solutions, which has implications for catalysis and reaction mechanisms (Wang & Yan, 2010).

Organic Synthesis and Transformation

- Another research focus is the transformation of dimethyl 2-(5-bromo-2-hydroxyphenyl)-3-(triphenylphosphoranylidene)butanedioate to methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate, catalyzed by silica gel in solvent-free conditions. This highlights its role in facilitating specific organic transformations (Ramazani & Souldozi, 2003).

Diol Production and Applications

- The compound 2-methyl-1,3-propanediol (MPO) has been studied for its applications in various industries like resin production, coatings, and personal care products. It's known for properties like resistance to crystallization and compatibility with monomers, which are relevant for industrial applications (Hui-ping, 2005).

Propriétés

IUPAC Name |

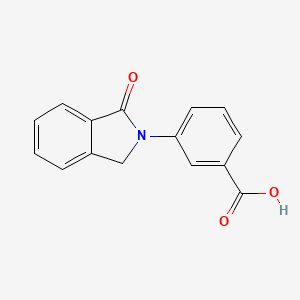

dimethyl 2-[tris(2-methylpropyl)-λ5-phosphanylidene]propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33O4P/c1-12(2)9-22(10-13(3)4,11-14(5)6)15(16(18)20-7)17(19)21-8/h12-14H,9-11H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQKHEXROSRVJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CP(=C(C(=O)OC)C(=O)OC)(CC(C)C)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-methyl 3-O-methyl 2-(tri-i-butylphosphoranylidene)propanedioate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane](/img/structure/B3042033.png)